J-104129 is a novel compound classified as a selective antagonist of the muscarinic M3 acetylcholine receptor. This compound is part of a broader class of muscarinic receptor antagonists that are being investigated for their potential therapeutic applications in various neurological and psychiatric disorders. J-104129 has been synthesized and characterized for its selectivity and efficacy against specific muscarinic receptor subtypes, particularly the M3 subtype, which is implicated in several physiological processes.
J-104129 was developed as part of research focused on creating selective muscarinic receptor antagonists. It belongs to a new class of 4-acetamidopiperidine derivatives, which have shown promise in modulating muscarinic receptor activity. The compound's selectivity for the M3 receptor subtype makes it a valuable tool for studying the physiological roles of this receptor in both normal and pathological states .
The synthesis of J-104129 involves several key steps, utilizing constrained piperidine analogues. The process typically includes:
The stereoselective synthesis has been a focus, with methods developed to produce specific optical isomers of the compound, which may exhibit different pharmacological profiles .
J-104129 functions primarily as an antagonist at the muscarinic M3 acetylcholine receptor. The mechanism involves:
Studies have indicated that J-104129 demonstrates significant selectivity over other muscarinic subtypes (M1, M2, M4, M5), making it a valuable compound for research into muscarinic pathways .
J-104129 exhibits several notable physical and chemical properties:
These properties influence its use in both laboratory settings and potential therapeutic applications .
J-104129 serves multiple roles in scientific research:
The therapeutic application of muscarinic antagonists spans over two millennia, originating with ancient Egyptian use of Hyoscyamus plant distillates inhaled from heated bricks for respiratory relief [2]. By the 19th century, purified atropine—isolated from deadly nightshade (Atropa belladonna)—became the cornerstone of anticholinergic therapy. The name "belladonna" (Italian for "beautiful woman") references the pupil-dilating effects exploited cosmetically [10]. However, systemic toxicity (dry mouth, cognitive impairment, tachycardia) limited dosing efficacy, as pharmacologically effective doses (≥47mg in adults) approached toxic thresholds (10-20mg) [2]. This narrow therapeutic index spurred the development of synthetic quaternary ammonium compounds like ipratropium bromide in the late 20th century, designed to limit systemic absorption through reduced membrane permeability [2] [4].
Table 1: Evolution of Muscarinic Antagonists
Era | Agents | Key Advance | Clinical Limitation |
---|---|---|---|
Pre-19th C. | Henbane distillates | First inhaled anticholinergics | Unstandardized dosing |
1800s | Atropine, Scopolamine | Isolated alkaloids | CNS toxicity, narrow therapeutic index |
Late 1900s | Ipratropium bromide | Synthetic, quaternary structure | Limited receptor selectivity |
2000s | J-104129, Darifenacin | Subtype-selective (M3) antagonists | Under investigation |
Muscarinic acetylcholine receptors (mAChRs) comprise five G-protein-coupled subtypes (M1-M5) with distinct signaling pathways and tissue distributions:
Notably, receptor density does not equate to functional dominance. In airway smooth muscle, M2 receptors outnumber M3 by 4:1, yet M3 primarily mediates bronchoconstriction due to its efficient Gq coupling [2] [6]. Similarly, in the bladder, M3 receptors drive detrusor contraction despite M2 prevalence [7].
Table 2: Muscarinic Receptor Subtype Characteristics
Subtype | G-Protein | Primary Tissues | Physiological Role | Pathological Relevance |
---|---|---|---|---|
M1 | Gq | CNS, gastric glands | Cognitive function, acid secretion | Alzheimer’s disease |
M2 | Gi | Heart, presynaptic nerves | Bradycardia, ACh release inhibition | Asthma (eosinophil disruption) |
M3 | Gq | Smooth muscle, exocrine glands | Bronchoconstriction, vasodilation | COPD, overactive bladder |
M4 | Gi | CNS | Dopamine regulation | Parkinson’s disease |
M5 | Gq | Substantia nigra | Dopamine release | Addiction pathways |
Non-selective antagonists like atropine or tolterodine exhibit significant off-target effects due to cross-reactivity with multiple mAChR subtypes:
A pivotal scintigraphy study demonstrated that darifenacin (M3-selective) delayed colonic transit (geometric center at 24h: 1.9 vs. 2.8 for placebo; p<0.01), whereas tolterodine showed no significant effect [7]. This highlights how non-selective agents fail to target specific pathological receptors while sparing physiologically critical subtypes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7